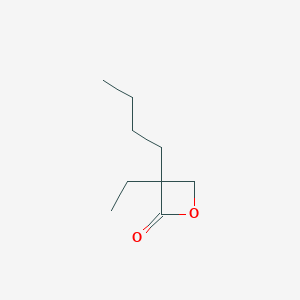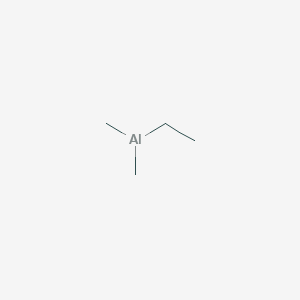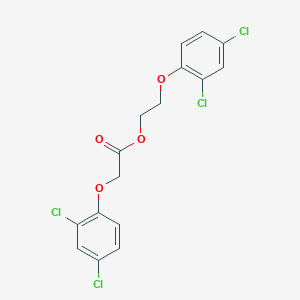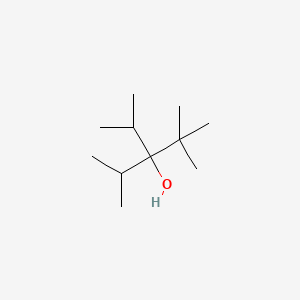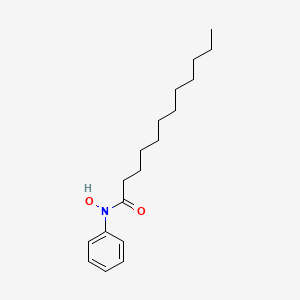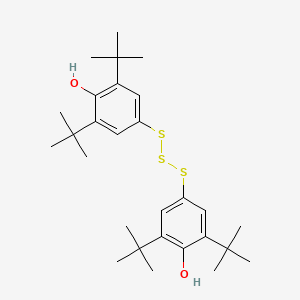
2,5-Cyclohexadiene-1,4-dione, 2-(trimethylsilyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Cyclohexadiene-1,4-dione, 2-(trimethylsilyl)- is an organic compound that belongs to the class of cyclohexadiene derivatives. This compound is characterized by the presence of a cyclohexadiene ring with two keto groups at positions 1 and 4, and a trimethylsilyl group at position 2. It is a colorless solid that is used in various chemical reactions and research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-(trimethylsilyl)- typically involves the reaction of 2,5-cyclohexadiene-1,4-dione with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl group. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the high purity of the final product.
化学反应分析
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2-(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted cyclohexadiene derivatives
科学研究应用
2,5-Cyclohexadiene-1,4-dione, 2-(trimethylsilyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-(trimethylsilyl)- is largely defined by its chemical structure. The presence of two opposed keto groups within the cyclohexadiene ring creates a highly reactive platform due to the inherent electronic and steric strains. This reactivity allows the compound to participate in various chemical reactions, including oxidation and reduction. The trimethylsilyl group can also influence the reactivity and stability of the compound by providing steric hindrance and electronic effects.
相似化合物的比较
Similar Compounds
- 2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)-
- 2,5-Cyclohexadiene-1,4-dione, 2,5-dimethyl-
- Cyclohexa-1,4-diene
- 2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione
Uniqueness
2,5-Cyclohexadiene-1,4-dione, 2-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased steric hindrance and altered electronic effects. This makes the compound particularly useful in specific synthetic applications where these properties are advantageous.
属性
CAS 编号 |
15288-54-7 |
|---|---|
分子式 |
C9H12O2Si |
分子量 |
180.27 g/mol |
IUPAC 名称 |
2-trimethylsilylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C9H12O2Si/c1-12(2,3)9-6-7(10)4-5-8(9)11/h4-6H,1-3H3 |
InChI 键 |
XVFWLINMZWDPFX-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=CC(=O)C=CC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanol](/img/structure/B14722152.png)
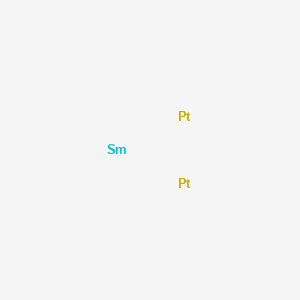


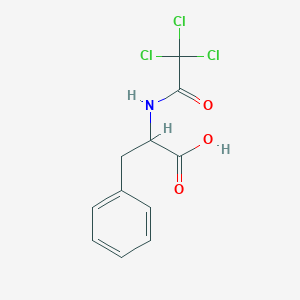
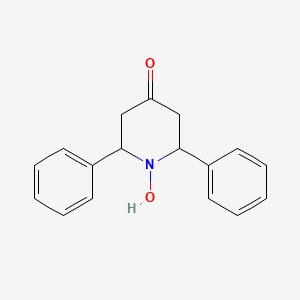
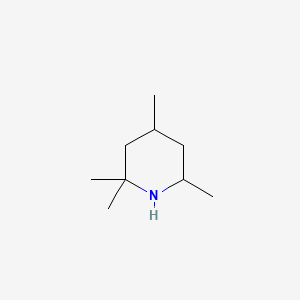
![2-[Morpholin-4-yl(2-nitrophenyl)methyl]naphthalen-1-ol](/img/structure/B14722213.png)
